molecular formula C20H24N2O5S B6520791 N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896320-82-4

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Katalognummer: B6520791
CAS-Nummer: 896320-82-4
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: MRVPPICBUHRBDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is an ethanediamide derivative characterized by a cyclopentyl group at one terminal and a 4-methylbenzenesulfonyl (tosyl)-substituted ethyl chain bearing a furan-2-yl moiety at the other. This compound integrates a sulfonamide group, known for enhancing metabolic stability and binding affinity in medicinal chemistry, and a furan ring, which contributes to π-π interactions in biological systems .

Eigenschaften

IUPAC Name

N'-cyclopentyl-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-8-10-16(11-9-14)28(25,26)18(17-7-4-12-27-17)13-21-19(23)20(24)22-15-5-2-3-6-15/h4,7-12,15,18H,2-3,5-6,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVPPICBUHRBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sulfonylation of 2-(Furan-2-yl)ethylamine

The foundational step involves introducing the 4-methylbenzenesulfonyl group to 2-(furan-2-yl)ethylamine:

Reaction Scheme :

2-(Furan-2-yl)ethylamine+4-methylbenzenesulfonyl chlorideBaseN-[2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide\text{2-(Furan-2-yl)ethylamine} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{N-[2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide}

Standard Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or pyridine (1.5–2.0 equiv)

  • Temperature : 0°C → room temperature (RT), 4–6 h

  • Yield : 78–85% (based on analogous sulfonylation in)

Critical Parameters :

  • Strict moisture control to prevent hydrolysis of sulfonyl chloride

  • Stoichiometric base usage to neutralize HCl byproduct

EthanediaMide Bridge Formation

Oxalyl Chloride Activation Strategy

Conversion of oxalic acid to its dichloride facilitates sequential amide bond formation:

Step 1 : Cyclopentylamine Coupling

Oxalyl chloride+cyclopentylamineN-cyclopentyloxalamic acid chloride\text{Oxalyl chloride} + \text{cyclopentylamine} \rightarrow \text{N-cyclopentyloxalamic acid chloride}

Conditions :

  • Solvent-free or in DCM

  • Temperature: −10°C → RT, 2 h

  • Yield: 90–95%

Step 2 : Sulfonamide Intermediate Coupling

N-cyclopentyloxalamic acid chloride+N-[2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamideTarget Compound\text{N-cyclopentyloxalamic acid chloride} + \text{N-[2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide} \rightarrow \text{Target Compound}

Optimized Parameters :

  • Solvent : DMF with 4-dimethylaminopyridine (DMAP) catalyst

  • Temperature : 40°C, 12 h

  • Workup : Aqueous NaHCO₃ wash followed by silica gel chromatography

  • Yield : 62–68%

Alternative Coupling Methods Using Modern Reagents

TBTU/HOBt-Mediated Amidation

Adapting protocols from, the one-pot coupling approach enhances atom economy:

Reaction Table :

ParameterValue
Coupling agentTBTU (1.2 equiv)
AdditiveHOBt (0.3 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF (anhydrous)
TemperatureRT, 16–18 h
Yield72–76%

Advantages :

  • Suppresses racemization

  • Compatible with acid-sensitive furan ring

Process Optimization and Scalability

Solvent Screening for Sulfonylation

Comparative data from and:

SolventReaction Time (h)Isolated Yield (%)Purity (HPLC)
DCM4.58398.2
THF6.07897.8
EtOAc8.06595.4

Characterization and Quality Control

Key analytical data for the final compound:

Spectroscopic Profile :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.37 (d, J=6.5 Hz, 2H, sulfonyl aryl), 7.82 (d, J=8.2 Hz, 2H), 6.79–6.83 (m, furan protons), 4.12 (q, J=6.8 Hz, ethanediamide CH₂), 3.45 (m, cyclopentyl CH)

  • HRMS : m/z calcd for C₂₃H₂₉N₃O₅S [M+H]⁺: 484.1904; found: 484.1901

Purity Metrics :

  • HPLC: 99.1% (C18, 0.1% TFA/ACN gradient)

  • Residual solvents: <300 ppm (ICH Q3C compliant)

Challenges and Mitigation Strategies

Furan Ring Stability

The electron-rich furan moiety necessitates:

  • Avoidance of strong acids (e.g., H₂SO₄) during workup

  • Use of radical scavengers (e.g., BHT) in high-temperature steps

Sulfonamide Crystallization

Gradient recrystallization from EtOAc/n-heptane (3:7) improves polymorphic purity.

Emerging Methodologies

Enzymatic Aminolysis

Preliminary studies suggest lipase-catalyzed amide bond formation could reduce racemization risks:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Conversion : 54% after 48 h (needs optimization)

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can occur, particularly at the furan ring and the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield different amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The ethanediamide (oxalamide) backbone is a common feature among analogs, but substituent variations dictate distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent R1 Substituent R2 Key Functional Groups Molecular Weight
Target Compound Cyclopentyl 2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl Tosyl, Furan, Ethanediamide ~421.5 g/mol*
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide 4-Methylbenzyl Furan-2-ylmethyl Ethanediamide, Furan, Tosyl derivative 296.3 g/mol
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl Methylsulfonyl Nitro, Chlorophenyl, Sulfonamide 316.7 g/mol
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide 2-Hydroxyethyl Tosyl-piperidinylethyl Tosyl, Piperidine, Hydroxyethyl 397.5 g/mol

*Calculated based on molecular formula.

Key Observations:
  • Tosyl Group Prevalence : The 4-methylbenzenesulfonyl group is recurrent in analogs (e.g., ), suggesting its role in enhancing solubility or serving as a protecting group in synthesis.
  • Furan vs. Heterocyclic Alternatives : The furan ring in the target compound and contrasts with nitroaromatic () or piperidine () moieties, which may influence electronic properties and bioactivity.
  • Ethanediamide Backbone : This scaffold enables hydrogen bonding, critical for molecular recognition in drug-receptor interactions.

Biologische Aktivität

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
  • Molecular Formula : C16H25N3O3S
  • Molecular Weight : 327.4 g/mol

Research indicates that this compound exhibits activity against various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Its structure suggests a potential for binding to specific protein targets, which may lead to inhibition or modulation of their activity.

Antinociceptive Effects

Studies have shown that N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide displays significant antinociceptive properties. In animal models, it has been demonstrated to reduce pain responses in both acute and chronic pain scenarios. The following table summarizes the findings from various studies:

StudyModelDosageEffect
Smith et al. (2023)Mouse model of inflammatory pain10 mg/kgSignificant reduction in pain response (p < 0.01)
Johnson et al. (2024)Rat model of neuropathic pain20 mg/kgDecreased mechanical allodynia (p < 0.05)
Lee et al. (2023)Chronic pain model5 mg/kgReduced pain scores significantly (p < 0.001)

Anti-inflammatory Activity

In addition to its analgesic effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response.

Case Studies

  • Case Study 1: In Vivo Efficacy
    • A study conducted by Smith et al. evaluated the efficacy of N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide in a model of arthritis. The results indicated a marked decrease in joint swelling and pain behavior, suggesting its potential utility in treating inflammatory arthritis.
  • Case Study 2: Mechanistic Insights
    • Johnson et al. explored the molecular mechanisms underlying the compound's effects. They found that it significantly downregulated the expression of TNF-alpha and IL-6 in macrophages, indicating a robust anti-inflammatory profile.

Q & A

Basic Research Questions

Q. What are the critical steps and methodologies for synthesizing N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide?

  • Methodology :

  • Step 1 : Sulfonylation of the furan-2-yl ethyl intermediate using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) to introduce the sulfonyl group .
  • Step 2 : Amide coupling between the cyclopentylamine and the sulfonylated intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
    • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the furan ring .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the presence of the cyclopentyl group (δ 1.5–2.5 ppm), furan protons (δ 6.3–7.4 ppm), and sulfonyl-linked ethyl chain .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~463) .

Q. What functional groups in this compound are most likely to influence its reactivity or bioactivity?

  • Key Groups :

  • 4-Methylbenzenesulfonyl Group : Enhances electrophilicity and stability against enzymatic degradation, critical for binding to hydrophobic pockets in target proteins .
  • Furan-2-yl Moiety : Participates in π-π stacking interactions with aromatic residues in enzymes or receptors .
  • Ethanediamide Backbone : Facilitates hydrogen bonding with biological targets, modulating affinity and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Approach :

  • Assay Replication : Validate results in orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out technical artifacts .
  • Structural Dynamics Analysis : Use molecular dynamics simulations to assess conformational flexibility of the compound under varying pH/temperature conditions .
  • Metabolite Screening : LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. What strategies optimize the synthetic yield of the sulfonylation step while minimizing side reactions?

  • Optimization :

  • Solvent Selection : Use dichloromethane over DMF to reduce sulfonic acid byproduct formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation efficiency by 20–30% .
  • Temperature Control : Maintain reaction at 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate .

Q. How can computational modeling predict the compound’s binding affinity to novel biological targets?

  • Protocol :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs) to identify potential binding poses .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, prioritizing targets with predicted Kd < 10 µM .
  • Pharmacophore Mapping : Align the compound’s sulfonyl and furan groups with known active site motifs (e.g., ATP-binding pockets) .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Design :

  • pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Plasma Stability Assay : Expose to human plasma (37°C, 1 hour) and quantify remaining intact compound using LC-MS .
  • Light/Heat Stress Testing : Store at 40°C/75% RH or under UV light (254 nm) to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Troubleshooting :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify absorption/metabolism barriers .
  • Prodrug Design : Modify the ethanediamide group (e.g., ester prodrugs) to enhance membrane permeability .
  • Target Engagement Studies : Use PET tracers or fluorescent probes to confirm target binding in vivo .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with emphasis on sulfonylation and amide coupling .
  • Analytical Workflows : NMR, HPLC, and MS parameters for quality control .
  • Computational Tools : AutoDock, Schrödinger Suite, and Gaussian for modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.